Methyl 5-benzamido-4-cyano-3-methylthiophene-2-carboxylate
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Overview
Description
Methyl 5-benzamido-4-cyano-3-methylthiophene-2-carboxylate is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-benzamido-4-cyano-3-methylthiophene-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The specific industrial methods would depend on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-benzamido-4-cyano-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Methyl 5-benzamido-4-cyano-3-methylthiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity can be explored for potential therapeutic applications, such as antimicrobial or anticancer agents.
Medicine: Its derivatives may be investigated for drug development, targeting specific biological pathways or receptors.
Mechanism of Action
The mechanism of action of Methyl 5-benzamido-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate: This compound shares a similar thiophene core but has an amino group instead of a benzamido group.
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Uniqueness
Methyl 5-benzamido-4-cyano-3-methylthiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzamido group, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for research and development in various fields.
Biological Activity
Methyl 5-benzamido-4-cyano-3-methylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the thiophene family, characterized by a five-membered ring containing sulfur. The compound's structure includes a benzamido group, a cyano group, and a methylthiophene core, which contribute to its chemical reactivity and biological properties.
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C15H12N2O3S |
Molecular Weight | 284.33 g/mol |
CAS Number | 445288-03-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the Gewald reaction, which facilitates the formation of thiophene derivatives through condensation reactions involving sulfur and α-cyano esters. This method allows for the introduction of various functional groups that can enhance biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Its mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) cells. The proposed mechanism involves the modulation of apoptotic pathways through the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2 .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to receptors that regulate cell growth and apoptosis.
Understanding these mechanisms is crucial for optimizing the compound's therapeutic efficacy and minimizing potential side effects.
Case Studies
Several studies have highlighted the compound's potential:
- Antimicrobial Efficacy : A study published in a peer-reviewed journal reported that this compound showed significant inhibitory effects against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics.
- Cancer Cell Studies : In another study focusing on its anticancer properties, researchers found that treatment with this compound led to a dose-dependent decrease in cell viability in MCF-7 cells, with IC50 values indicating potent activity at low concentrations .
Properties
IUPAC Name |
methyl 5-benzamido-4-cyano-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-9-11(8-16)14(21-12(9)15(19)20-2)17-13(18)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPKRABQAFIMPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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